2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione
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Overview
Description
2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione is a heterocyclic compound featuring a pyrrolidine ring attached to a triazolo[4,3-a]pyridine core with a thione group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine and [1,2,4]triazolo[4,3-a]pyridine-3-thione as starting materials.
Reaction Conditions: The reaction involves the formation of a Schiff base followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts such as acid catalysts can also improve the reaction rate and selectivity.
Types of Reactions:
Oxidation: The thione group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The pyrrolidine ring can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-sulfone.
Reduction: 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's unique structure makes it useful in material science for the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione: Similar structure but with a piperidine ring instead of pyrrolidine.
2-(Morpholin-4-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione: Similar structure but with a morpholine ring.
2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-oxide: Similar structure but with an oxide group instead of thione.
Uniqueness: The presence of the pyrrolidine ring and the thione group in 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione gives it unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c16-11-14-8-2-1-5-10(14)12-15(11)9-13-6-3-4-7-13/h1-2,5,8H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEIHPOWOOBRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C(=S)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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